Cas no 2680747-46-8 (benzyl N-{2-oxo-2-4-(trifluoromethyl)cyclohexylethyl}carbamate)

benzyl N-{2-oxo-2-4-(trifluoromethyl)cyclohexylethyl}carbamate 化学的及び物理的性質
名前と識別子
-
- benzyl N-{2-oxo-2-[4-(trifluoromethyl)cyclohexyl]ethyl}carbamate
- EN300-28297507
- 2680747-46-8
- benzyl N-{2-oxo-2-4-(trifluoromethyl)cyclohexylethyl}carbamate
-
- インチ: 1S/C17H20F3NO3/c18-17(19,20)14-8-6-13(7-9-14)15(22)10-21-16(23)24-11-12-4-2-1-3-5-12/h1-5,13-14H,6-11H2,(H,21,23)
- InChIKey: XFSKKKYTJJTHRW-UHFFFAOYSA-N
- SMILES: FC(C1CCC(C(CNC(=O)OCC2C=CC=CC=2)=O)CC1)(F)F
計算された属性
- 精确分子量: 343.13952799g/mol
- 同位素质量: 343.13952799g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 6
- 重原子数量: 24
- 回転可能化学結合数: 6
- 複雑さ: 425
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.7
- トポロジー分子極性表面積: 55.4Ų
benzyl N-{2-oxo-2-4-(trifluoromethyl)cyclohexylethyl}carbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28297507-0.1g |
benzyl N-{2-oxo-2-[4-(trifluoromethyl)cyclohexyl]ethyl}carbamate |
2680747-46-8 | 95.0% | 0.1g |
$1357.0 | 2025-03-19 | |
Enamine | EN300-28297507-0.5g |
benzyl N-{2-oxo-2-[4-(trifluoromethyl)cyclohexyl]ethyl}carbamate |
2680747-46-8 | 95.0% | 0.5g |
$1482.0 | 2025-03-19 | |
Enamine | EN300-28297507-0.05g |
benzyl N-{2-oxo-2-[4-(trifluoromethyl)cyclohexyl]ethyl}carbamate |
2680747-46-8 | 95.0% | 0.05g |
$1296.0 | 2025-03-19 | |
Enamine | EN300-28297507-5.0g |
benzyl N-{2-oxo-2-[4-(trifluoromethyl)cyclohexyl]ethyl}carbamate |
2680747-46-8 | 95.0% | 5.0g |
$4475.0 | 2025-03-19 | |
Enamine | EN300-28297507-10.0g |
benzyl N-{2-oxo-2-[4-(trifluoromethyl)cyclohexyl]ethyl}carbamate |
2680747-46-8 | 95.0% | 10.0g |
$6635.0 | 2025-03-19 | |
Enamine | EN300-28297507-0.25g |
benzyl N-{2-oxo-2-[4-(trifluoromethyl)cyclohexyl]ethyl}carbamate |
2680747-46-8 | 95.0% | 0.25g |
$1420.0 | 2025-03-19 | |
Enamine | EN300-28297507-2.5g |
benzyl N-{2-oxo-2-[4-(trifluoromethyl)cyclohexyl]ethyl}carbamate |
2680747-46-8 | 95.0% | 2.5g |
$3025.0 | 2025-03-19 | |
Enamine | EN300-28297507-1g |
benzyl N-{2-oxo-2-[4-(trifluoromethyl)cyclohexyl]ethyl}carbamate |
2680747-46-8 | 1g |
$1543.0 | 2023-09-07 | ||
Enamine | EN300-28297507-10g |
benzyl N-{2-oxo-2-[4-(trifluoromethyl)cyclohexyl]ethyl}carbamate |
2680747-46-8 | 10g |
$6635.0 | 2023-09-07 | ||
Enamine | EN300-28297507-1.0g |
benzyl N-{2-oxo-2-[4-(trifluoromethyl)cyclohexyl]ethyl}carbamate |
2680747-46-8 | 95.0% | 1.0g |
$1543.0 | 2025-03-19 |
benzyl N-{2-oxo-2-4-(trifluoromethyl)cyclohexylethyl}carbamate 関連文献
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1. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
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Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
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Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
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Wenwen Chai,Fan Yang,Weihao Yin,Shunzhang You,Ke Wang,Wenkai Ye,Yichuan Rui,Bohejin Tang Dalton Trans., 2019,48, 1906-1914
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S. Ahmed Chem. Commun., 2009, 6421-6423
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9. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120
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Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
benzyl N-{2-oxo-2-4-(trifluoromethyl)cyclohexylethyl}carbamateに関する追加情報
Comprehensive Overview of Benzyl N-{2-oxo-2-[4-(trifluoromethyl)cyclohexyl]ethyl}carbamate (CAS No. 2680747-46-8)
The compound benzyl N-{2-oxo-2-[4-(trifluoromethyl)cyclohexyl]ethyl}carbamate (CAS No. 2680747-46-8) is a specialized organic molecule that has garnered significant attention in pharmaceutical and agrochemical research. Its unique structure, featuring a trifluoromethylcyclohexyl moiety and a carbamate functional group, makes it a valuable intermediate in the synthesis of bioactive compounds. Researchers are particularly interested in its potential applications due to the growing demand for fluorinated compounds, which are known for their enhanced metabolic stability and lipophilicity.
In recent years, the search for novel fluorinated building blocks has surged, driven by their widespread use in drug discovery and material science. The benzyl N-{2-oxo-2-[4-(trifluoromethyl)cyclohexyl]ethyl}carbamate stands out due to its versatility in medicinal chemistry. Its cyclohexyl ring, combined with the trifluoromethyl group, offers a balance of rigidity and hydrophobicity, which is crucial for optimizing drug-receptor interactions. This aligns with the current trend of designing targeted therapies with improved pharmacokinetic profiles.
The synthesis of benzyl N-{2-oxo-2-[4-(trifluoromethyl)cyclohexyl]ethyl}carbamate involves multi-step organic reactions, often starting from 4-(trifluoromethyl)cyclohexanone. The incorporation of the carbamate group is a critical step, as it introduces a protective moiety that can be selectively deprotected under mild conditions. This feature is highly valued in peptide chemistry and prodrug design, where controlled release mechanisms are essential. The compound’s CAS No. 2680747-46-8 serves as a unique identifier, ensuring precise tracking in regulatory and commercial databases.
From an industrial perspective, the demand for high-purity intermediates like benzyl N-{2-oxo-2-[4-(trifluoromethyl)cyclohexyl]ethyl}carbamate is on the rise. Manufacturers are investing in scalable synthetic routes to meet the needs of contract research organizations (CROs) and pharmaceutical developers. The compound’s compatibility with green chemistry principles, such as reduced solvent waste and catalytic efficiency, is another area of exploration. This resonates with the global push for sustainable chemical processes.
In the context of drug discovery, the trifluoromethyl group in benzyl N-{2-oxo-2-[4-(trifluoromethyl)cyclohexyl]ethyl}carbamate is a key pharmacophore. It is frequently employed to modulate the electronic and steric properties of lead compounds, enhancing their binding affinity and selectivity. Recent studies highlight its role in the development of kinase inhibitors and GPCR modulators, which are pivotal in treating cancers and neurological disorders. The compound’s potential extends to agrochemicals, where fluorinated derivatives are used to improve pesticide efficacy and environmental stability.
Analytical characterization of benzyl N-{2-oxo-2-[4-(trifluoromethyl)cyclohexyl]ethyl}carbamate typically involves techniques such as NMR spectroscopy, mass spectrometry, and HPLC purity analysis. These methods ensure compliance with stringent quality standards required for GMP production. The compound’s stability under various storage conditions is also a critical parameter, influencing its shelf life and handling protocols. Researchers often seek data on its solubility and thermal properties to optimize formulation strategies.
The growing interest in fluorine-containing compounds has led to increased patent filings and publications related to benzyl N-{2-oxo-2-[4-(trifluoromethyl)cyclohexyl]ethyl}carbamate. Its inclusion in combinatorial libraries and high-throughput screening campaigns underscores its relevance in modern drug development. Furthermore, the compound’s potential as a chiral auxiliary or ligand in asymmetric synthesis is an emerging area of investigation, aligning with the demand for enantioselective methodologies.
In summary, benzyl N-{2-oxo-2-[4-(trifluoromethyl)cyclohexyl]ethyl}carbamate (CAS No. 2680747-46-8) represents a versatile and valuable tool in synthetic and medicinal chemistry. Its structural features cater to the evolving needs of precision medicine and sustainable agrochemicals, making it a compound of enduring significance. As research continues to uncover new applications, its role in advancing innovative therapeutics and materials is expected to expand further.
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